molecular formula C25H25N5O2 B1192904 IBE-667

IBE-667

Cat. No.: B1192904
M. Wt: 427.51
InChI Key: CGHZINICBUGRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IBE-667 (ICAM-1 Binding Enhancer 667) is a small-molecule agonist of the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction. Discovered via a CONA (Confocal Nanoscanning and Bead Picking) screening approach using tagged one-bead one-compound (OBOC) combinatorial libraries , this compound stabilizes the high-affinity conformation of LFA-1, enhancing its binding to ICAM-1 .

Structurally, this compound features a bisphenylated indazole core flanked by amide groups and a flexible aminoalkyl chain (Figure 4A,B) . X-ray co-crystallography (PDB-ID: 4IXD) reveals that this compound binds to the mevinolin/lovastatin pocket of the LFA-1 I-domain, distinct from the metal ion-dependent adhesion site (MIDAS) . This binding induces subtle conformational changes in the α7 helix, enhancing ICAM-1 affinity through dynamic kinetic effects (e.g., increased on-rates) rather than direct MIDAS modulation . Fluorescence titration assays demonstrate a dissociation constant (Kd) of 52 ± 3 nM for LFA-1 binding and 76 ± 2 nM for the ternary complex with ICAM-1 .

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.51

IUPAC Name

N-(3-Aminopropyl)-4-[1-[4-(methylcarbamoyl)phenyl]indazol-3-yl]benzamide

InChI

InChI=1S/C25H25N5O2/c1-27-24(31)18-11-13-20(14-12-18)30-22-6-3-2-5-21(22)23(29-30)17-7-9-19(10-8-17)25(32)28-16-4-15-26/h2-3,5-14H,4,15-16,26H2,1H3,(H,27,31)(H,28,32)

InChI Key

CGHZINICBUGRGZ-UHFFFAOYSA-N

SMILES

O=C(NCCCN)C1=CC=C(C2=NN(C3=CC=C(C(NC)=O)C=C3)C4=C2C=CC=C4)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IBE667;  IBE 667;  IBE-667

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

LFA-878 (Lovastatin-Derived Antagonist)

Property IBE-667 LFA-878
Binding Site Mevinolin/lovastatin pocket Mevinolin/lovastatin pocket
Activity Agonist (ICAM-1 enhancer) Antagonist (ICAM-1 inhibitor)
Kd 52 nM (LFA-1) Not reported
Structural Features Bisphenylated indazole, amide groups Lovastatin-derived scaffold
Mechanism Stabilizes high-affinity LFA-1 Locks LFA-1 in low-affinity state

Despite sharing the same binding pocket, this compound and LFA-878 exhibit opposing functional effects. This compound enhances ICAM-1 binding by ~2-fold in cellular assays, whereas LFA-878 inhibits it . The divergence arises from differences in hydrogen-bonding networks and steric interactions: this compound’s planar aromatic moiety facilitates α7 helix flexibility, while LFA-878 rigidifies the pocket .

XVA143 (αLβ2 Antagonist)

Property This compound XVA143
Binding Site Mevinolin/lovastatin pocket αLβ2 I-domain
Activity Agonist Antagonist (partial agonist)
Mechanism Enhances ICAM-1 affinity Induces "rolling adhesion"
Therapeutic Potential Immunotherapy adjunct Anti-inflammatory applications

XVA143 binds to the αLβ2 I-domain, inducing a semi-active conformation that promotes transient leukocyte adhesion without intracellular signaling .

Compound 17 (Divalent Cation-Dependent Agonist)

Property This compound Compound 17
Activation Mechanism Allosteric modulation Mg<sup>2+</sup>/Ca<sup>2+</sup>-dependent
MIDAS Interaction No Yes (Mn<sup>2+</sup> antagonizes)
Functional Outcome Sustained ICAM-1 binding Context-dependent adhesion

Compound 17 requires physiological divalent cations (Mg<sup>2+</sup>/Ca<sup>2+</sup>) for agonist activity but acts as an antagonist in the presence of Mn<sup>2+</sup> . This contrasts with this compound, which operates independently of cation modulation, offering more predictable pharmacokinetics.

THI0019 (α4β1 Integrin Agonist)

Property This compound THI0019
Target LFA-1 (αLβ2) α4β1 integrin
EC50 Not reported 1.2 µM (VCAM-1 binding)
Therapeutic Focus Immune cell activation Stem cell homing, inflammation

THI0019, a methyl ester derivative of a carboxylate antagonist, activates α4β1 integrin to enhance vascular cell adhesion molecule-1 (VCAM-1) binding . While structurally unrelated to this compound, it exemplifies the broader challenge of designing integrin agonists with isoform specificity.

Key Research Findings and Implications

  • Structural Insights : this compound’s co-crystal structure (4IXD) provides a template for optimizing LFA-1 agonists without MIDAS interference .
  • Functional Superiority : Unlike antagonists (e.g., LFA-878) or cation-dependent agonists (e.g., Compound 17), this compound offers stable, context-independent ICAM-1 binding .
  • Therapeutic Versatility: Preclinical data suggest applications in LAD and cancer immunotherapy, where enhanced T-cell adhesion could improve checkpoint inhibitor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IBE-667
Reactant of Route 2
Reactant of Route 2
IBE-667

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.